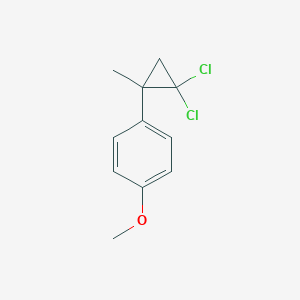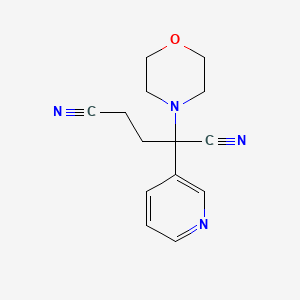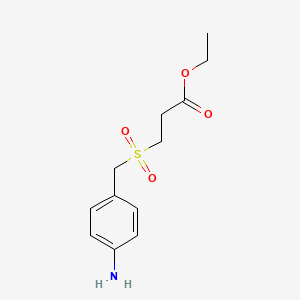![molecular formula C12H9BrN4O B8431231 3,8-diamino-9-bromo-2H-benzo[f]quinazolin-1-one](/img/structure/B8431231.png)
3,8-diamino-9-bromo-2H-benzo[f]quinazolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-diamino-9-bromo-2H-benzo[f]quinazolin-1-one is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The compound’s unique structure, which includes a bromine atom and two amino groups, contributes to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-diamino-9-bromo-2H-benzo[f]quinazolin-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and brominated aromatic compounds.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the quinazoline ring.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,8-diamino-9-bromo-2H-benzo[f]quinazolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups and achieve specific chemical transformations.
Substitution: The bromine atom at position 9 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities .
Applications De Recherche Scientifique
3,8-diamino-9-bromo-2H-benzo[f]quinazolin-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other quinazoline derivatives with diverse chemical properties.
Industry: It is used in the development of new materials and chemical processes with specific functional properties.
Mécanisme D'action
The mechanism of action of 3,8-diamino-9-bromo-2H-benzo[f]quinazolin-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline: A well-known heterocyclic compound with a broad spectrum of pharmacological activities.
Quinazolinone: A derivative of quinazoline with additional oxygen-containing functional groups.
6-bromo-2-(pyridin-3-yl)quinazolin-4-amine: A quinazoline derivative with potent anticancer activity.
Uniqueness
3,8-diamino-9-bromo-2H-benzo[f]quinazolin-1-one is unique due to its specific substitution pattern, which includes two amino groups and a bromine atom. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C12H9BrN4O |
|---|---|
Poids moléculaire |
305.13 g/mol |
Nom IUPAC |
3,8-diamino-9-bromo-2H-benzo[f]quinazolin-1-one |
InChI |
InChI=1S/C12H9BrN4O/c13-7-4-6-5(3-8(7)14)1-2-9-10(6)11(18)17-12(15)16-9/h1-4H,14H2,(H3,15,16,17,18) |
Clé InChI |
GTZWEQSBSGTYQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=CC(=C(C=C31)N)Br)C(=O)NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Tert-butyl 4-(6,12-dioxoindolo[2,1-b]quinazolin-9-yl)piperazine-1-carboxylate](/img/structure/B8431233.png)





